molecular formula C22H22N2O5S B4850399 (5E)-1-(3,5-dimethylphenyl)-2-thioxo-5-(2,4,5-trimethoxybenzylidene)dihydropyrimidine-4,6(1H,5H)-dione

(5E)-1-(3,5-dimethylphenyl)-2-thioxo-5-(2,4,5-trimethoxybenzylidene)dihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B4850399
M. Wt: 426.5 g/mol
InChI Key: YQSGGMFIXOWMTI-CXUHLZMHSA-N
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Description

(5E)-1-(3,5-dimethylphenyl)-2-thioxo-5-(2,4,5-trimethoxybenzylidene)dihydropyrimidine-4,6(1H,5H)-dione is a synthetic organic compound belonging to the class of dihydropyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3,5-dimethylphenyl)-2-thioxo-5-(2,4,5-trimethoxybenzylidene)dihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of appropriate aldehydes and thiourea derivatives under controlled conditions. Commonly used solvents include ethanol or methanol, and the reaction is often catalyzed by acids or bases.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered for more efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of dihydropyrimidine derivatives with different substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the pyrimidine core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce different dihydropyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, dihydropyrimidine derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. Research into their biological activity is ongoing.

Medicine

In medicine, these compounds are being investigated for their potential therapeutic applications, including as antiviral and anti-inflammatory agents.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-1-(3,5-dimethylphenyl)-2-thioxo-5-(2,4,5-trimethoxybenzylidene)dihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context and the specific activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2-thioxo-4,6-dihydropyrimidine: A simpler derivative with similar core structure.

    2,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of the target compound.

    Thiourea Derivatives: Compounds with similar sulfur-containing functional groups.

Uniqueness

The uniqueness of (5E)-1-(3,5-dimethylphenyl)-2-thioxo-5-(2,4,5-trimethoxybenzylidene)dihydropyrimidine-4,6(1H,5H)-dione lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

(5E)-1-(3,5-dimethylphenyl)-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-12-6-13(2)8-15(7-12)24-21(26)16(20(25)23-22(24)30)9-14-10-18(28-4)19(29-5)11-17(14)27-3/h6-11H,1-5H3,(H,23,25,30)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSGGMFIXOWMTI-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)C(=O)NC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3OC)OC)OC)/C(=O)NC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-(3,5-dimethylphenyl)-2-thioxo-5-(2,4,5-trimethoxybenzylidene)dihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 2
Reactant of Route 2
(5E)-1-(3,5-dimethylphenyl)-2-thioxo-5-(2,4,5-trimethoxybenzylidene)dihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 3
Reactant of Route 3
(5E)-1-(3,5-dimethylphenyl)-2-thioxo-5-(2,4,5-trimethoxybenzylidene)dihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 4
Reactant of Route 4
(5E)-1-(3,5-dimethylphenyl)-2-thioxo-5-(2,4,5-trimethoxybenzylidene)dihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 5
Reactant of Route 5
(5E)-1-(3,5-dimethylphenyl)-2-thioxo-5-(2,4,5-trimethoxybenzylidene)dihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 6
Reactant of Route 6
(5E)-1-(3,5-dimethylphenyl)-2-thioxo-5-(2,4,5-trimethoxybenzylidene)dihydropyrimidine-4,6(1H,5H)-dione

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